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Compound of Interest

Compound Name: Nickel arsenide

Cat. No.: B3432476 Get Quote

An In-depth Examination of the Structural, Electronic, and Magnetic Properties of NiAs for

Researchers and Scientists.

Nickel Arsenide (NiAs) is a fascinating intermetallic compound that has garnered significant

attention in materials science due to its unique crystal structure and intriguing physical

properties. Serving as the archetype for a large class of compounds with the NiAs-type (B8₁)

structure, it exhibits properties ranging from metallic conductivity to complex magnetic ordering.

This technical guide provides a comprehensive overview of the theoretical and computational

studies that have been instrumental in elucidating the core characteristics of NiAs, tailored for

researchers, scientists, and professionals in materials and drug development who may

encounter similar structures or require a deep understanding of intermetallic compounds.

Crystal and Electronic Structure
Nickel Arsenide crystallizes in the hexagonal space group P6₃/mmc (No. 194).[1] In this

structure, the arsenic atoms form a hexagonal close-packed (hcp) sublattice, while the nickel

atoms occupy all the octahedral interstitial sites.[2] This arrangement results in a trigonal

prismatic coordination of six nickel atoms around each arsenic atom, and an octahedral

coordination of six arsenic atoms around each nickel atom.[1][3]

First-principles calculations, predominantly based on Density Functional Theory (DFT), have

been pivotal in understanding the electronic properties of NiAs. These studies consistently

show that NiAs is metallic, with no band gap at the Fermi level. The density of states (DOS)
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near the Fermi level is primarily composed of Ni 3d orbitals, indicating their crucial role in the

compound's electronic and magnetic behavior.

Table 1: Calculated Structural and Electronic Properties of Hexagonal NiAs

Property Theoretical Value Computational Method

Lattice Parameter (a) 3.619 Å DFT-GGA

Lattice Parameter (c) 5.044 Å DFT-GGA

Ni-As Bond Length 2.43 Å DFT

Band Gap 0 eV (Metallic) DFT-PBE

Note: Theoretical values are often calculated at 0 K and may vary slightly between different

computational approaches and exchange-correlation functionals.[4]

The visualization of the NiAs crystal structure highlights the interconnected polyhedra that form

the lattice.
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Fig. 1: NiAs Crystal Structure (B8₁ type)
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A simplified 2D representation of the NiAs structure and coordination.

Magnetic Properties
Computational studies have been essential in confirming the magnetic ground state of NiAs.

Theoretical models predict a helimagnetic (or screw-type) antiferromagnetic ordering.[5] In this

configuration, the magnetic moments of the nickel atoms are aligned ferromagnetically within

the basal planes, but the orientation of these moments rotates from one plane to the next along

the c-axis. First-principles calculations can determine the magnetic moment on the nickel

atoms and the exchange interactions that lead to this complex magnetic structure.[5][6]

Table 2: Calculated Magnetic Properties of NiAs
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Property Theoretical Value Computational Method

Magnetic Ordering
Antiferromagnetic

(Helimagnetic)
DFT, Spin-polarized

Magnetic Moment on Ni ~0.6 - 0.7 µB/atom DFT+U, GGA

Exchange Integral (J) Varies with direction First-principles

Note: The exact magnetic moment can be sensitive to the choice of computational parameters,

such as the Hubbard U correction (DFT+U), which accounts for strong electron correlation in

the Ni 3d orbitals.[7]

Phase Stability and Transitions
While NiAs is stable under ambient conditions, computational studies have explored its

behavior under high pressure and temperature. These simulations can predict potential phase

transitions to other crystal structures. For instance, theoretical calculations have investigated

the transition from the hexagonal NiAs-type structure to an orthorhombic MnP-type structure,

which involves a distortion of the lattice.[8] Such studies provide critical insights into the

material's stability and potential synthesis of new phases under non-ambient conditions.[8][9]
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Fig. 2: Pressure-Induced Phase Transition Pathway
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Logical flow of a pressure-induced phase transition in NiAs.

Computational Methodologies: A Protocol Overview
The theoretical investigation of NiAs predominantly relies on Density Functional Theory (DFT).

[10] A typical computational workflow is essential for achieving accurate and reproducible

results.

Protocol for a Standard DFT Calculation of NiAs:

Structure Definition:

Obtain the crystallographic information file (CIF) for NiAs (Space Group P6₃/mmc, No.

194).[1]

Define the lattice parameters and atomic positions in the input file for the DFT software.

Computational Parameters Selection:
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Software: Quantum ESPRESSO, VASP, SIESTA, or Gaussian are commonly used.[11][12]

[13]

Pseudopotentials/Basis Sets: Select appropriate pseudopotentials for Ni and As to

represent the core electrons. For plane-wave codes, a kinetic energy cutoff for the

wavefunctions (e.g., 40-50 Ry) and charge density must be established through

convergence tests.[7]

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often

with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a standard choice. For more

accurate treatment of electron correlation in Ni's 3d shell, a DFT+U approach may be

necessary.[4]

k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density

of the grid (e.g., 8x8x6) must be tested for convergence of the total energy.

Execution of Calculations:

Structural Relaxation: Perform a full relaxation of both the lattice parameters and atomic

positions to find the minimum energy structure.

Self-Consistent Field (SCF) Calculation: Run a high-precision SCF calculation on the

relaxed structure to obtain the ground-state electronic density and total energy.

Property Calculations: Use the ground-state results for post-processing to calculate the

density of states (DOS), band structure, magnetic moments, and phonon dispersions.[14]

Data Analysis:

Analyze the output files to extract total energies, forces, stresses, electronic band

structures, and magnetic moments.

Visualize the results using tools like VESTA, XCrySDen, or custom scripts.
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Fig. 3: Standard DFT Workflow for NiAs
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A typical workflow for performing DFT calculations on NiAs.

Relevance and Future Directions
The theoretical and computational study of NiAs provides a fundamental framework for

understanding a wide range of materials with the B8₁ structure. The insights into its metallic

nature and complex magnetism are crucial for applications in spintronics and magnetic

materials. For drug development professionals, while NiAs itself is not a therapeutic agent,
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understanding the structural and electronic properties of intermetallic compounds is relevant for

the design of biocompatible alloys for medical devices and for understanding the toxicology of

metal-based nanoparticles.

Future computational work will likely focus on the effects of doping, defects, and surface

properties on the behavior of NiAs, further bridging the gap between theoretical predictions and

experimental realities. Advanced methods beyond standard DFT will also be crucial for

capturing more subtle electronic correlation effects and exploring excited-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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